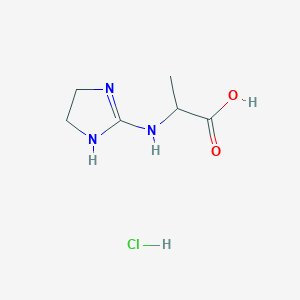

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride

Description

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride is a synthetic organic compound featuring a propionic acid backbone conjugated with a 4,5-dihydroimidazole moiety via an amino linkage. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.ClH/c1-4(5(10)11)9-6-7-2-3-8-6;/h4H,2-3H2,1H3,(H,10,11)(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUVGWNTBUKHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396964-89-8 | |

| Record name | Alanine, N-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines under acidic conditions.

Attachment of the Propionic Acid Moiety: The propionic acid group is introduced via a nucleophilic substitution reaction, where the imidazole derivative reacts with a halogenated propionic acid under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Controlling temperature, pH, and reaction time to maximize yield.

Purification: Using techniques such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation Products: Oxo-imidazole derivatives.

Reduction Products: Dihydroimidazole derivatives.

Substitution Products: Alkylated propionic acid derivatives.

Scientific Research Applications

Proteomics Research

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride is recognized as a biochemical tool for proteomics research. Proteomics involves the large-scale study of proteins, their functions, interactions, and modifications. The compound's unique structural features facilitate its role in various proteomic applications:

- Inhibition of Proteases : It has been shown to inhibit specific proteases involved in amyloid precursor protein processing, which is crucial for developing treatments for Alzheimer's disease.

Neurodegenerative Disease Research

The compound exhibits significant biological activity relevant to neurodegenerative disorders:

- Gamma-Secretase Inhibition : Research indicates that it inhibits gamma-secretase activity, which is implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disease interventions.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its reactivity and solubility make it suitable for various laboratory experiments and drug development processes.

Case Study 1: Inhibition of Amyloid-Beta Production

A study investigated the effects of this compound on amyloid-beta production in neuronal cell cultures. The results indicated a significant reduction in amyloid-beta levels when treated with the compound compared to controls. This supports its potential use in therapeutic strategies against Alzheimer's disease.

Case Study 2: Protease Interaction Studies

Another research focused on the interaction of this compound with various proteases involved in protein processing pathways. The findings demonstrated that the compound effectively inhibited certain proteases, suggesting its utility as a lead compound for drug development targeting neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as monoamine oxidase and nitric oxide synthase.

Pathways Involved: The compound can modulate biochemical pathways related to oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Imidazolinone herbicides, such as imazamox, imazethapyr, and impazapic, share a core imidazole ring fused with a pyridinecarboxylic acid group (Table 1). Key differences include:

- Ring saturation: The target’s 4,5-dihydroimidazole (partially saturated) contrasts with the oxo-substituted (5-oxo) imidazolinones in herbicides, which may influence stability and redox properties.

- Salt form: The hydrochloride salt in the target compound improves aqueous solubility compared to the free-acid forms of imidazolinone herbicides .

Table 1: Comparison with Imidazolinone Herbicides

| Compound Name | Core Structure | Key Substituents | Use/Activity |

|---|---|---|---|

| 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid HCl | Propionic acid + dihydroimidazole | HCl salt, amino linkage | Undisclosed (potential pharmaceutical) |

| Imazamox | Pyridinecarboxylic acid + 5-oxoimidazole | Methoxymethyl, 4-methyl-4-isopropyl | Herbicide (ALS inhibitor) |

| Imazethapyr | Pyridinecarboxylic acid + 5-oxoimidazole | Ethyl, 4-methyl-4-isopropyl | Herbicide (ALS inhibitor) |

| Impazapic | Pyridinecarboxylic acid + 5-oxoimidazole | Methyl, 4-methyl-4-isopropyl | Herbicide (ALS inhibitor) |

Propionic Acid Derivatives in Pharmaceuticals

highlights propionic acid derivatives (e.g., haloxyfop, fluazifop) modified with phenoxy or pyridinyloxy groups for anti-inflammatory applications. Key distinctions include:

- Functional groups: The target compound’s imidazole-amino linkage diverges from the aryl ether/thioether groups in anti-inflammatory derivatives, suggesting different receptor-binding profiles.

- Mechanism : While patented propionic acid derivatives target cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, the imidazole moiety in the target may modulate histamine receptors or metal-ion chelation, common in imidazole-based drugs .

Physicochemical and Computational Insights

- Solubility: The hydrochloride salt in the target compound likely increases water solubility (>500 mg/mL) compared to neutral imidazolinones (e.g., imazethapyr: ~100 mg/mL).

- Electronic properties: Density functional theory (DFT) studies (as in ) could model the electron-donating amino group in the target versus the electron-withdrawing oxo group in herbicides, affecting reactivity and intermolecular interactions .

- Crystallography : Tools like SHELX () may resolve structural differences, such as hydrogen-bonding networks influenced by the hydrochloride salt .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride (CAS Number: 1396964-89-8) is a synthetic organic compound characterized by its unique structural features, including a dihydroimidazole ring and a propionic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative disease research and proteomics.

- Molecular Formula : C₆H₁₂ClN₃O₂

- Molecular Weight : 193.63 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biochemical applications and drug development .

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets:

- Gamma-secretase Inhibition : Research indicates that this compound inhibits gamma-secretase activity, which is crucial for the production of amyloid-beta peptides implicated in Alzheimer’s disease. This inhibition may contribute to therapeutic strategies aimed at neurodegenerative disorders .

- Enzyme Modulation : The compound interacts with enzymes such as monoamine oxidase and nitric oxide synthase, potentially modulating pathways related to oxidative stress and inflammation .

Neuroprotective Effects

The inhibition of gamma-secretase suggests a role in protecting neuronal health by reducing amyloid-beta accumulation. This makes it a candidate for further investigation in Alzheimer's disease therapies.

Proteomics Research

The compound is utilized as a biochemical tool in proteomics, aiding in the study of protein interactions and modifications within cells. Its ability to inhibit specific proteases involved in amyloid precursor protein processing highlights its relevance in this field .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid | Contains a phenyl group attached to propionic acid | Enhanced lipophilicity may influence pharmacokinetics |

| Histidine | Amino acid with imidazole side chain | Different biological function but similar structural motif |

| Imidazole derivatives | Basic imidazole structure without amino acids | Varied biological activity profiles |

The presence of the dihydroimidazole ring in this compound distinguishes it from other compounds, providing specific interactions with biological targets relevant to neurodegenerative diseases .

Study on Cardiovascular Effects

A study evaluated derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl) for their cardiovascular effects. The findings indicated that certain derivatives exhibited significant activity on mean arterial blood pressure (MAP) through interactions with imidazoline binding sites and adrenergic receptors .

Inhibition Studies

Inhibition studies have shown that this compound effectively inhibits specific proteases linked to amyloid precursor protein processing. This inhibition is crucial for developing treatments for Alzheimer's disease and highlights the compound's potential therapeutic applications .

Q & A

Q. What synthetic routes are recommended for the preparation of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions between imidazole derivatives and propionic acid precursors. A common approach involves reacting 4,5-dihydro-1H-imidazol-2-amine with a propionic acid derivative (e.g., bromopropionic acid) under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key reagents include sodium hydroxide for pH control and ethanol as a solvent. Reaction optimization should focus on temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unsubstituted imidazoles .

Q. How should this compound be characterized to confirm its structural integrity?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify proton environments and carbon frameworks. For example, the imidazole ring protons typically appear as doublets or triplets between δ 6.8–7.5 ppm, while the propionic acid backbone resonates at δ 2.5–3.5 ppm .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX software) to resolve 3D structure and hydrogen-bonding networks. Refinement parameters (R-factor < 5%) ensure accuracy .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ peaks) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides, chlorates) and metals to prevent decomposition .

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. Conduct regular air monitoring in workspaces .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These data elucidate reactivity trends, such as nucleophilic sites on the imidazole ring or electrophilic regions on the propionic acid moiety. Validation against experimental UV-Vis or cyclic voltammetry data resolves discrepancies in theoretical predictions .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) to identify anomalous peaks .

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., imidazole ring puckering) that may cause signal splitting .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered solvent molecules in the lattice .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (water vs. ethanol), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to identify optimal conditions via response surface methodology .

- Byproduct Analysis : Use HPLC-MS to detect impurities (e.g., dimerized imidazoles) and adjust stoichiometry or temperature to suppress their formation .

Q. What role does this compound play in the development of bioactive molecules?

- Methodological Answer : The imidazole core serves as a pharmacophore for antimicrobial and anticancer agents. For example, coupling the hydrochloride salt with aryl halides via Suzuki-Miyaura cross-coupling generates derivatives with enhanced bioactivity. In vitro assays (e.g., MIC for antimicrobial activity) should be paired with molecular docking studies to correlate structural modifications with target binding (e.g., bacterial DNA gyrase) .

Data Contradiction Analysis

- Example : Conflicting melting points reported in literature.

Tables

| Characterization Technique | Key Parameters | Reference |

|---|---|---|

| -NMR | δ 7.2–7.5 ppm (imidazole protons) | |

| X-ray Diffraction | Space group P2/c, R-factor < 5% | |

| ESI-MS | [M+H]+ at m/z 194.58 |

| Synthetic Optimization | Optimal Conditions | Reference |

|---|---|---|

| Solvent | Ethanol/water (3:1 v/v) | |

| Temperature | 70°C, reflux | |

| Catalyst | p-TsOH (5 mol%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.